Welcome to the BenchChem Online Store!
molecular formula C20H15N B100077 1,2-Diphenyl-1H-indole CAS No. 18434-12-3

1,2-Diphenyl-1H-indole

Cat. No. B100077
M. Wt: 269.3 g/mol
InChI Key: BRIKLJCDBBFRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06706423B2

Procedure details

A solution of dry o-dichlorobenzene containing 2-phenylindole (1 mmole) was added K2CO3 (1.5 mmole), 4-iodotoluene (1 mmole), copper powder (1.5 mmole) and 18-crown-6 (0.02 mmole), the reaction mixture was stirred under argon at 185° C. overnight. After cooling to room temperature, the reaction mixture was washed with hexane. The solid mixture was dissolved in EA, the K2CO3 and copper powder was removed by filtration. EA solution was evaporated under reduced pressure to give brown-red crude solid. Further purification by column chromatography on silica gel with hexane as an eluent gave a pale yellow solid of 1,2-diphenylindole (75% yield). The solid product (1 mmole) was dissolved in DMF (10 ml), a mixture of POCl3 (1.2 mmole) and DMF (1.2 mmole) was added dropwise. After stirring at 75° C. for 1 h, the reaction mixture was added into saturate NaHCO3 solution. The precipitated solid was collected by filtration and washed with ethanol to give a pale gray solid of 1,2-diphenylindole-3-carboxaldehyde (90% yield). A dry DMF solution of the aldehyde (2 mmole) was added o-aminothiophenol (2.1 mmole) and Ac2O (0.5 ml) at room temperature. The mixture was stirred at 60° C. for 3 h. The reaction mixture was poured into stirred water and the precipitated solid was collected by filtration. The crude solid was washed with MeOH and recrystallized from benzene to afford compound 1-4(32% yield). 1H-NMR (CDCl3, TMS) δ(ppm)=2.4 (s, 3H, Ar—CH3), 7.1-7.6, 8.2 (m, d, 17H, aromatic H).
Name
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.02 mmol
Type
reactant
Reaction Step One
Name
copper
Quantity
1.5 mmol
Type
catalyst
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:8][C:9]3[C:14]([CH:15]=2)=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[K+].[K+].I[C:23]1[CH:28]=[CH:27][C:26](C)=[CH:25][CH:24]=1.C1OCCOCCOCCOCCOCCOC1>[Cu].ClC1C=CC=CC=1Cl>[C:23]1([N:8]2[C:9]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:15]=[C:7]2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 mmol
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
0.02 mmol
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
copper
Quantity
1.5 mmol
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
1 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC2=CC=CC=C2C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under argon at 185° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
the reaction mixture was washed with hexane
DISSOLUTION
Type
DISSOLUTION
Details
The solid mixture was dissolved in EA
CUSTOM
Type
CUSTOM
Details
the K2CO3 and copper powder was removed by filtration
CUSTOM
Type
CUSTOM
Details
EA solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give brown-red crude solid
CUSTOM
Type
CUSTOM
Details
Further purification by column chromatography on silica gel with hexane as an eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(=CC2=CC=CC=C12)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.